molecular formula C10H9NO B1345662 4-Oxo-4-phenylbutanenitrile CAS No. 5343-98-6

4-Oxo-4-phenylbutanenitrile

Cat. No. B1345662
Key on ui cas rn: 5343-98-6
M. Wt: 159.18 g/mol
InChI Key: OSPRTYTUQJCKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05908858

Procedure details

In this Step, a phenacyl acetonitrile compound of formula (17) is prepared by alkylating the cyano compound of formula (16) with a phenacyl halide compound of formula (7). This reaction is essentially the same as and may be carried out in the same manner as and using the same reagents and reaction conditions as Step B3 of Method B.
[Compound]
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 16 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phenacyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([C:10]2[N:11](C3C=C[C:19]([S:22](=O)(=O)N)=CC=3)[CH:12]=[C:13](C)[CH:14]=2)[CH:5]=[CH:6][C:7]=1OC.C[O:27][C:28]1[CH:33]=[CH:32][C:31]([N:34]2[CH:38]=[C:37]([CH3:39])[CH:36]=[C:35]2[C:40]2[CH:45]=[CH:44][C:43]([S:46](=[O:49])(=[O:48])[NH2:47])=[CH:42][CH:41]=2)=[CH:30][CH:29]=1>>[CH2:14]([CH2:13][C:12]#[N:11])[C:10]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1)=[O:27].[CH3:39][C:37]1[CH:36]=[C:35]([C:40]2[CH:45]=[CH:44][C:43]([S:46](=[O:49])(=[O:48])[NH2:47])=[CH:42][CH:41]=2)[N:34]([C:31]2[CH:32]=[CH:33][C:28]([S:22][CH3:19])=[CH:29][CH:30]=2)[CH:38]=1

Inputs

Step One
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 16 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1OC)C=1N(C=C(C1)C)C1=CC=C(C=C1)S(N)(=O)=O
Step Three
Name
phenacyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N1C(=CC(=C1)C)C1=CC=C(C=C1)S(N)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reagents and reaction conditions as Step B3 of Method B

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C1=CC=CC=C1)CC#N
Name
Type
product
Smiles
CC=1C=C(N(C1)C1=CC=C(C=C1)SC)C1=CC=C(C=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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